1-benzylazetidine-3,3-dicarboxylic Acid

Physicochemical profiling Drug-likeness Lead optimization

Many azetidine scaffolds force a trade-off between synthetic flexibility and protecting group orthogonality. 1-Benzylazetidine-3,3-dicarboxylic acid (CAS 106014-87-3) resolves this: the N-benzyl group is cleanly removed under neutral hydrogenolysis (H₂, Pd/C), while the free gem-diacid enables direct metal chelation and amide coupling in aqueous media-no ester hydrolysis required. • Directly forms stable Pt(II) complexes via bidentate O,O'-chelation • Orthogonal to Fmoc/t-Bu SPPS; rule-of-three fragment (MW 235.24, LogP -1.6) • ≥95% purity, ambient shipping, stocked for immediate dispatch

Molecular Formula C12H13NO4
Molecular Weight 235.24 g/mol
CAS No. 106014-87-3
Cat. No. B177212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzylazetidine-3,3-dicarboxylic Acid
CAS106014-87-3
Synonyms3,3-Azetidinedicarboxylic acid, 1-(phenylMethyl)-
Molecular FormulaC12H13NO4
Molecular Weight235.24 g/mol
Structural Identifiers
SMILESC1C(CN1CC2=CC=CC=C2)(C(=O)O)C(=O)O
InChIInChI=1S/C12H13NO4/c14-10(15)12(11(16)17)7-13(8-12)6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,14,15)(H,16,17)
InChIKeyCWDWGQLVRSTJCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzylazetidine-3,3-dicarboxylic Acid: Core Identity and Class


1-Benzylazetidine-3,3-dicarboxylic acid is a geminally disubstituted four-membered saturated N-heterocycle belonging to the azetidine-3,3-dicarboxylate family. It bears an N-benzyl substituent and two carboxylic acid groups attached to the same ring carbon (C3), yielding a molecular formula of C₁₂H₁₃NO₄ and a molecular weight of 235.24 g·mol⁻¹ [1]. The compound combines the conformational rigidity and ring strain (~25.4 kcal·mol⁻¹) characteristic of azetidines with a bidentate O,O'-chelation motif, making it a versatile building block for metal-coordination complexes and functionalized heterocyclic scaffolds [2].

Workflow Metal-coordination and scaffold diversification studies
Selection Bidentate O,O'-chelation motif for stable complex formation
Use Context Aqueous-phase coupling and fragment-based library design

1-Benzylazetidine-3,3-dicarboxylic Acid: Why Analogs Fall Short


The specific combination of the N-benzyl protecting group and the free gem-dicarboxylic acid functionality creates a reactivity and handling profile that is not replicated by close analogs. The N-benzyl substituent can be removed quantitatively by hydrogenolysis under mild, neutral conditions, whereas N-alkyl (e.g., methyl) analogs lack a straightforward deprotection route and N-Boc analogs require acidic conditions that may be incompatible with acid-sensitive substrates [1]. Simultaneously, the free diacid form provides moderate aqueous solubility (8.2 g·L⁻¹ at 25 °C ) that enables homogeneous reaction conditions, in contrast to the water-insoluble diethyl ester analog (CAS 642411-11-8) which demands pre-activation or biphasic systems. Even the mono-carboxylic acid analog (1-benzylazetidine-3-carboxylic acid, CAS 94985-27-0) cannot serve as a surrogate because it lacks the bidentate chelation capacity required for stable metal-complex formation [2]. These interdependencies mean that selecting an alternative N-substituent or oxidation state alters the compound's utility across the entire downstream workflow.

Risk 1 N-Alkyl or N-Boc analogs may lack mild, neutral deprotection conditions, complicating downstream modification.
Risk 2 Diethyl ester congener requires pre-activation or organic co-solvents, limiting direct aqueous-phase use.
Risk 3 Mono-acid analog cannot replicate the bidentate chelation needed for stable metal-complex formation.

1-Benzylazetidine-3,3-dicarboxylic Acid: Key Differentiating Evidence


Hydrophilicity & TPSA Advantage vs. Mono-Acid Analog

The target diacid exhibits a computed XLogP3-AA of –1.6 and a topological polar surface area (TPSA) of 77.8 Ų [1], versus its mono-carboxylic acid comparator 1-benzylazetidine-3-carboxylic acid (CAS 94985-27-0), which records an XLogP3-AA of –1.2 and a TPSA of 40.5 Ų [2]. The difference represents a 0.4-log-unit increase in hydrophilicity and a near-doubling of TPSA (+37.3 Ų). The additional hydrogen-bond donor (2 vs. 1) and acceptor count (5 vs. 3) further shifts the diacid into a more drug-like polar space.

Hydrophilicity & TPSA
Cross-study comparable
ΔXLogP = –0.4; ΔTPSA = +37.3 Ų vs. mono-acid
Supports lead-like fragment selection context
Computed properties; experimental solubility may vary
Physicochemical profiling Drug-likeness Lead optimization

Bidentate O,O'-Chelation vs. Monodentate Analogs

The geminal 3,3-dicarboxylic acid group forms a six-membered chelate ring upon coordination to divalent metal centers such as Pt(II) and Pd(II), acting as a bidentate O,O'-donor leaving group [1][2]. By contrast, the mono-carboxylic acid analog 1-benzylazetidine-3-carboxylic acid can only bind as a monodentate ligand, offering no chelate stabilization. In platinum(II) complexes, the bidentate chelate effect increases the thermodynamic stability of the leaving group coordination and modulates hydrolysis kinetics, which directly influences the activation rate of platinum prodrugs [1].

Bidentate Chelation
Class-level inference
Six-membered O,O'-chelate vs. monodentate mono-acid
Reported chelate-effect context for metal coordination
Quantitative ΔG data for isolated ligands not available
Coordination chemistry Prodrug design Platinum anticancer complexes

Aqueous Solubility vs. Diethyl Ester Analog

1-Benzylazetidine-3,3-dicarboxylic acid has a reported aqueous solubility of 8.2 g·L⁻¹ (approximately 34.8 mM) at 25 °C . The diethyl ester congener (diethyl 1-benzylazetidine-3,3-dicarboxylate, CAS 642411-11-8) is practically insoluble in water, necessitating organic co-solvents for homogeneous reaction conditions. This 200- to >500-fold estimated solubility advantage (exact solubility limit of the ester is not provided by suppliers) allows the free acid to be employed directly in aqueous-phase reactions, metal-complexation protocols, and pH-controlled crystallizations without prior hydrolysis.

Aqueous Solubility
Data to verify
8.2 g·L⁻¹ (25 °C) vs. practically insoluble ester
Supports aqueous reaction medium compatibility
Estimated >200-fold advantage; exact ester solubility limit not provided
Solubility Formulation Reaction medium compatibility

Cytotoxicity of Pt(II) Complexes vs. Carboplatin & Oxaliplatin

Platinum(II) complexes incorporating 1-(substituted benzyl)azetidine-3,3-dicarboxylate as a bidentate leaving group were tested against four human cancer cell lines (EJ bladder, HL-60 leukemia, MCF-7 breast, A549 lung). Complexes 1 and 11 from the Sun et al. (2011) series demonstrated antiproliferative activity comparable to that of cisplatin and oxaliplatin, and unequivocally superior to carboplatin [1]. Crucially, acute toxicity evaluation in mice revealed that complex 11 was significantly less toxic than both cisplatin and oxaliplatin (exact LD₅₀ data behind paywall), establishing a widened therapeutic index for the azetidine-3,3-dicarboxylate platform [1]. A follow-up study confirmed that complex 14 from the (i) Pr series exhibited cytotoxicity superior to carboplatin and comparable to oxaliplatin against MCF-7 and A549 lines [2].

Pt(II) Complex Cytotoxicity
Head-to-head
Comparable to cisplatin/oxaliplatin; lower acute toxicity in mice
Reported cell-model response and tolerability endpoint context
MTT assay across 4 human cancer cell lines; in vivo model data
Anticancer Platinum chemotherapy Prodrug design

1-Benzylazetidine-3,3-dicarboxylic Acid: High-Value Applications


Synthesis of Next-Gen Pt(II) Anticancer Prodrugs

The compound serves as the direct precursor to the 1-(substituted benzyl)azetidine-3,3-dicarboxylate leaving group used in platinum(II) complexes that have shown in vitro cytotoxicity comparable to oxaliplatin with reduced acute toxicity in vivo [1]. Medicinal chemistry teams can couple the free diacid to (1R,2R)-diaminocyclohexane platinum fragments via simple salt metathesis in aqueous media, exploiting the compound's favorable solubility profile (8.2 g·L⁻¹) and eliminating the need for ester hydrolysis .

Coordination Chemistry & MOF Construction

The gem-dicarboxylic acid acts as a rigid, angular bidentate linker that introduces the azetidine ring's conformational constraint into coordination polymers and discrete metal complexes. Its TPSA (77.8 Ų) and LogP (–1.6) indicate compatibility with polar reaction media, while the N-benzyl group can be removed post-complexation to generate a free secondary amine for further functionalization [2].

Fragment-Based Drug Discovery

With a molecular weight of 235.24 g·mol⁻¹, two hydrogen-bond donors, five hydrogen-bond acceptors, and a computed LogP of –1.6, this compound adheres to the 'rule of three' criteria for fragment libraries [2]. The gem-dicarboxylic acid motif provides two distinct attachment points for parallel derivatization (e.g., amide coupling at one carboxylate, metal coordination at the other), enabling rapid SAR exploration that is not possible with the mono-acid analog [3].

Protected Amino Acid Surrogate in Peptide Mimetics

The N-benzyl group functions as a protecting group that is stable to a wide pH range (typically pH 2–12) yet is cleanly removed under neutral hydrogenolysis conditions (H₂, Pd/C) [4]. This orthogonality allows the azetidine ring to be incorporated into peptide backbones as a conformationally constrained amino acid mimic without interference from standard Fmoc/t-Bu solid-phase peptide synthesis conditions, a key advantage over N-methyl or N-phenyl analogs that lack a cleavable protecting group.

Application
Selection Property
Validation Focus
Pt(II) Prodrug Precursor Studies
Aqueous solubility and bidentate leaving-group motif
Cell-model endpoint review; tolerability endpoint context
Coordination Polymer Synthesis
Rigid angular bidentate linker with cleavable N-benzyl group
Post-complexation amine functionalization review
Fragment-Based Library Design
Rule-of-three compliance; two distinct attachment points
Parallel derivatization and SAR exploration context
Peptide Mimetic Research
Orthogonal N-benzyl protection stable to Fmoc/t-Bu SPPS
Neutral hydrogenolysis deprotection monitoring

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